2-Hydroxy-6-isopropoxy-N-methylbenzamide
Description
2-Hydroxy-6-isopropoxy-N-methylbenzamide is a benzamide derivative featuring a hydroxyl (-OH) group at the 2-position, an isopropoxy (-OCH(CH₃)₂) group at the 6-position, and an N-methyl (-NCH₃) substituent on the amide nitrogen. This structural configuration confers unique physicochemical and reactivity profiles.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-6-propan-2-yloxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-9-6-4-5-8(13)10(9)11(14)12-3/h4-7,13H,1-3H3,(H,12,14) |
InChI Key |
FEOYRZINUOYLBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1C(=O)NC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-isopropoxy-N-methylbenzamide typically involves the reaction of 2-hydroxy-6-isopropoxybenzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-isopropoxy-N-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Hydroxy-6-isopropoxy-N-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
The following analysis compares 2-Hydroxy-6-isopropoxy-N-methylbenzamide with structurally related benzamides, focusing on substituent effects, reactivity, and applications.
Structural and Substituent Analysis
Key Observations :
- Positional Effects : The 2-OH group in the target compound contrasts with the 3-CH₃ group in ’s analog, altering electronic effects (e.g., resonance stabilization) and steric accessibility.
- Amide Substitution: N-methylation in the target compound reduces hydrogen-bond donor capacity compared to the N-hydroxyalkyl group in ’s compound, which acts as an N,O-bidentate directing group for metal catalysis.
Physicochemical Properties
Notes:
- ’s compound exhibits lower melting points due to flexible hydroxyalkyl chains, whereas rigid 2-aminobenzamides have higher thermal stability.
Challenges and Opportunities
- Synthesis : Steric hindrance from the 6-isopropoxy group may complicate coupling reactions, requiring optimized conditions (e.g., high-temperature or microwave-assisted synthesis).
- Catalytic Use: While lacking the N,O-bidentate group of ’s compound, the target’s hydroxyl group could serve as a hydrogen-bond donor in asymmetric catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
